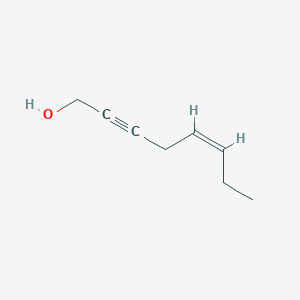
(Z)-Oct-5-en-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Oct-5-en-2-yn-1-ol: is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Oct-5-en-2-yn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of an alkyne to form the desired (Z)-alkene. This can be achieved using Lindlar’s catalyst, which selectively hydrogenates alkynes to cis-alkenes under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-Oct-5-en-2-yn-1-ol can undergo oxidation reactions to form various oxidized products, such as aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Alkyl halides, esters.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (Z)-Oct-5-en-2-yn-1-ol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to study the behavior of catalysts with multifunctional substrates.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceuticals.
Industry:
Materials Science: this compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (Z)-Oct-5-en-2-yn-1-ol involves its interaction with various molecular targets, depending on the specific application. In catalytic reactions, it may act as a substrate that undergoes transformation through the catalytic cycle. In biological systems, it can interact with enzymes, influencing their activity and leading to the formation of specific products.
Comparaison Avec Des Composés Similaires
(E)-Oct-5-en-2-yn-1-ol: The trans isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Oct-5-en-2-yn-1-ol: The non-stereoisomeric form, lacking the specific (Z) configuration.
Uniqueness:
(Z)-Oct-5-en-2-yn-1-ol: is unique due to its specific (Z) configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its (E) isomer and non-stereoisomeric form.
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(Z)-oct-5-en-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5,8H2,1H3/b4-3- |
Clé InChI |
RVVAQBVGICRZSA-ARJAWSKDSA-N |
SMILES isomérique |
CC/C=C\CC#CCO |
SMILES canonique |
CCC=CCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione](/img/structure/B13442814.png)
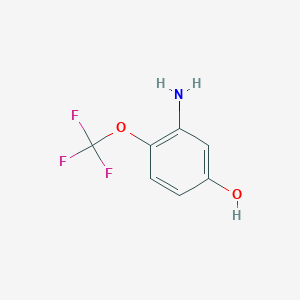
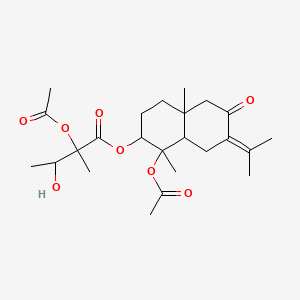
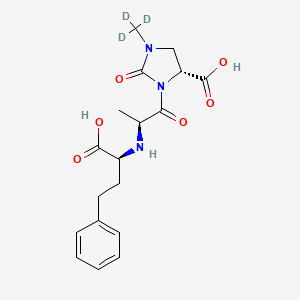
![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
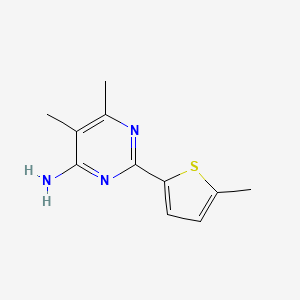
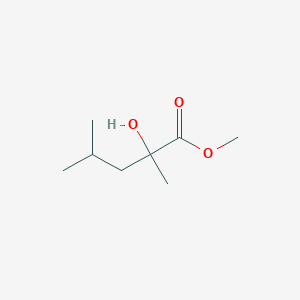
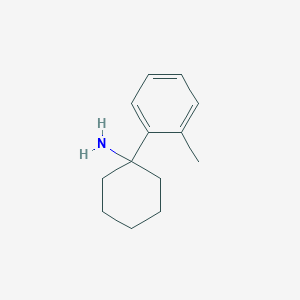


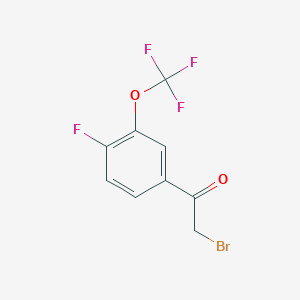
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
